N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine
Overview
Description
“N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine” is a chemical compound with the empirical formula C14H22BNO2 . It is a solid substance at room temperature . It is often used in the field of medicinal chemistry and as a chemical intermediate .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectroscopic methods such as FTIR, 1H and 13C NMR spectroscopy, and MS . The compound has a molecular weight of 247.15 .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point of 123.0 127.0 °C . It is soluble in methanol . The compound is white to light yellow in color .Safety and Hazards
Future Directions
This compound, like many other organoboron compounds, is likely to continue to be a valuable tool in organic synthesis, particularly in the creation of new pharmaceuticals and other biologically active compounds . Its use in various coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction , suggests that it may have a wide range of applications in future chemical research.
Mechanism of Action
Target of Action
It’s known that boronic acids and their derivatives are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids or esters, such as this compound, are coupled with organic halides in the presence of a palladium catalyst.
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways as it’s primarily used in chemical synthesis . .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond during the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics.
Action Environment
The efficacy and stability of this compound in Suzuki-Miyaura cross-coupling reactions can be influenced by various environmental factors. These include the choice of solvent, temperature, presence of a base, and the type of palladium catalyst used . The compound is typically stored under inert gas and away from light and air to maintain its stability .
Biochemical Analysis
Biochemical Properties
N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. The compound is known to interact with enzymes involved in oxidative stress responses and metabolic processes. These interactions are primarily mediated through the boron-containing dioxaborolane moiety, which can form reversible covalent bonds with nucleophilic sites on proteins and enzymes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses to external stimuli. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, forming reversible covalent bonds that alter the activity of enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on metabolic processes and oxidative stress responses. At higher doses, toxic or adverse effects may occur, including disruptions in cellular homeostasis and increased oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, leading to alterations in the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function .
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO3/c1-15(2)16(3,4)21-17(20-15)13-7-9-14(10-8-13)19-12-11-18(5)6/h7-10H,11-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVPIBHZWGVRFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654847 | |
Record name | N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873078-93-4 | |
Record name | N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-(Dimethylamino)ethoxy]benzeneboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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